Boc-7-Fluoro-D-tryptophan chemical properties and structure
Boc-7-Fluoro-D-tryptophan chemical properties and structure
Technical Monograph: Boc-7-Fluoro-D-tryptophan Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Boc-7-Fluoro-D-tryptophan (CAS: 1384101-98-7) is a high-value non-canonical amino acid (ncAA) derivative utilized primarily in the synthesis of protease-resistant peptides and as a sensitive probe for ¹⁹F NMR spectroscopy.[1] By combining the metabolic stability of the D-stereoisomer with the unique electronic signature of the 7-fluoroindole moiety, this compound serves as a critical tool for investigating protein-ligand interactions and enhancing the pharmacokinetic profile of peptide therapeutics. This guide details its structural architecture, physicochemical properties, validated synthetic routes, and specific utility in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).
Structural & Electronic Architecture
The molecule consists of a tryptophan backbone in the D-configuration, protected at the
The Fluorine Effect
The substitution of hydrogen with fluorine at the C7 position induces specific electronic perturbations without significantly altering steric bulk (Van der Waals radius: H
-
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the indole ring. At the C7 position, this inductive effect (
) increases the acidity of the indole N-H proton, potentially strengthening hydrogen bond donor capabilities in receptor binding pockets. -
Lipophilicity: Fluorination typically increases lipophilicity (
), enhancing membrane permeability of derived peptides. -
NMR Sensitivity: The ¹⁹F nucleus provides a distinct NMR signal (typically
to ppm relative to CFCl ) that is highly sensitive to the local electrostatic environment, free from background noise in biological systems.[2]
Stereochemical Significance
The D-configuration (R-stereocenter) confers resistance to endogenous proteases, which predominantly recognize L-amino acids. Incorporating Boc-7-Fluoro-D-tryptophan into peptide sequences is a strategic method to extend plasma half-life while retaining the side-chain functionality required for target engagement.
Physicochemical Data Profile
Note: While specific batch data varies, the following represents the standard specification profile for high-purity research grades.
| Property | Specification / Data |
| Chemical Name | |
| CAS Number | 1384101-98-7 |
| Molecular Formula | |
| Molecular Weight | 322.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water |
| Purity (HPLC) | |
| Chiral Purity | |
| ¹⁹F NMR Shift | |
| Storage |
Synthetic Methodology & Production
The synthesis of Boc-7-Fluoro-D-tryptophan requires navigating the challenge of establishing the D-stereocenter. While asymmetric hydrogenation is possible, enzymatic resolution is the preferred route for high enantiomeric excess.
Production Workflow
-
Precursor Synthesis: 7-Fluoroindole is condensed with serine (mediated by Tryptophan Synthase) or a glycine equivalent to form racemic 7-Fluoro-DL-tryptophan.
-
Enzymatic Resolution: The racemate is subjected to D-Aminoacylase or kinetic resolution using acylases that selectively hydrolyze the L-isomer derivative, leaving the D-isomer or vice versa. Alternatively, specific D-tryptophan synthases can be employed.
-
Boc Protection: The free amine of the purified D-isomer is protected using Di-tert-butyl dicarbonate (
) under basic conditions.
Figure 1: Production workflow emphasizing the critical enzymatic resolution step to ensure high optical purity of the D-isomer.
Application in Peptide Synthesis (Boc-SPPS)
Boc-7-Fluoro-D-tryptophan is designed for Boc-chemistry SPPS . Unlike Fmoc chemistry, Boc chemistry utilizes acid-labile temporary protection (
Coupling Protocol
-
Activation: Standard activation using HBTU/HOBt/DIEA or DIC/Oxyma is effective.
-
Stoichiometry: Use 3–4 equivalents relative to resin loading to ensure complete coupling, as the fluorine atom does not impose significant steric hindrance compared to the native indole.
-
Solvent: DMF or NMP.
Deprotection & Cleavage Cycle
The Boc group is removed using Trifluoroacetic Acid (TFA).[3]
-
Deprotection: 50% TFA in DCM (2
1 min, 1 30 min). -
Neutralization: 10% DIEA in DCM (3
1 min). -
Final Cleavage: High-frequency (HF) cleavage is standard for Boc peptides.
-
Critical Note: The C7-Fluorine bond is generally stable to standard HF cleavage conditions (
, 1 hour), unlike some other halogenated derivatives. However, scavengers (p-cresol) are essential to prevent alkylation of the electron-rich indole ring by carbocations generated during cleavage.
-
Figure 2: Standard Boc-SPPS cycle. The 7-fluoroindole moiety is stable under repetitive TFA treatments.
Pharmacological & Analytical Utility[7]
¹⁹F NMR Probing
The 7-fluoro substituent acts as a bio-orthogonal reporter. In D-peptide drug candidates, this allows researchers to monitor:
-
Binding Affinity: Chemical shift perturbations (CSP) upon receptor binding.
-
Conformational Dynamics: Line broadening or shift changes indicating peptide folding or membrane insertion.
-
Metabolism: Detection of defluorination or ring oxidation in metabolic stability assays.
Metabolic Stability
The combination of D-stereochemistry and fluorination creates a "hyper-stable" residue.
-
Proteolysis: The D-configuration prevents recognition by chymotrypsin and other L-specific proteases.
-
Oxidation: The electron-withdrawing fluorine reduces the electron density of the indole ring, making it less susceptible to oxidative degradation compared to native tryptophan.
References
-
Synthesis & Enzymatic Resolution
- Source: "Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase."
- Context: Establishes the protocol for resolving D-tryptophan halides.
-
Link:
-
Physical Properties & NMR
-
Source: "Fluorine Induced Conformational Switching and Modulation in Photophysical Properties of 7-Fluorotryptophan."[4]
- Context: details the fluorescence and NMR properties of the 7-fluoroindole moiety.
-
Link:
-
-
19F NMR Relaxation Studies
- Source: "19F NMR relaxation studies of fluorosubstituted tryptophans."
- Context: Provides R1/R2 relaxation rates and chemical shift anisotropy d
-
Link:
-
General Boc-D-Trp Data
- Source: Sigma-Aldrich / Merck Product Sheet for Boc-D-Trp-OH (CAS 5241-64-5).
- Context: Baseline physical data for the non-fluorin
-
Link:
Sources
- 1. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
